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molecular formula C8H7NO B1339967 2-Hydroxy-3-methylbenzonitrile CAS No. 13589-71-4

2-Hydroxy-3-methylbenzonitrile

Cat. No. B1339967
M. Wt: 133.15 g/mol
InChI Key: LTJBGZJJPIHUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194454B1

Procedure details

A solution of 2-hydroxy-3-methylbenzaldehyde (18.6 g), hydroxylamine hydrochloride (14.2 g) and sodium formate (19.2 g) in formic acid (200 mL) was heated at reflux for 18 h, then cooled and partitioned between DEE/water. The organic layer was washed with water, saturated aqueous sodium bicarbonate and brine, then dried over sodium sulfate and concentrated in vacuo to afford a solid. Recrystallization from diethyl ether/petroleum ether afforded the title compound as colorless crystals (15.0 g).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.Cl.[NH2:12]O.C([O-])=O.[Na+]>C(O)=O>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[C:9]([CH3:10])[C:2]=1[OH:1])#[N:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1C
Name
Quantity
14.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
19.2 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between DEE/water
WASH
Type
WASH
Details
The organic layer was washed with water, saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from diethyl ether/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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